1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with 1-methyl-1H-pyrazol-4-amine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit kinases or modulate receptor activity, leading to its therapeutic effects .
Comparison with Similar Compounds
- N-[(5-methylthiophen-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine
- (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)-methanimine
Comparison: 1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the thiophene moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-3-4-10(14-8)6-11-9-5-12-13(2)7-9/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
OFUZQAPWZPSKIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CN(N=C2)C |
Origin of Product |
United States |
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